Quantified Epimer Ratio in P. aeruginosa O-Polysaccharide: α-L-GulNAcAmA Constitutes ~70% of the HexNAcAmA Pool, Dominating over the β-D-Manno Isomer
In the O-specific polysaccharide of P. aeruginosa O3(a),3d,3f (Lányi classification), the 3-acetamidino-2-acetamido-2,3-dideoxyuronic acid residue exists as a mixture of two C-5 epimers. Quantitative analysis by ¹H-NMR, ¹³C-NMR, and FAB-MS reveals that the α-L-guluronic acid form (GulNAcAmA) accounts for approximately 70% of the HexNAcAmA residues, while the β-D-mannuronic acid form (ManNAcAmA) constitutes the remaining ~30% . This ratio was established through integration of anomeric proton signals and confirmed by chemical transformation experiments.
| Evidence Dimension | Relative abundance of C-5 epimers in native O-polysaccharide |
|---|---|
| Target Compound Data | ≈70% α-L-GulNAcAmA (target compound) |
| Comparator Or Baseline | ≈30% β-D-ManNAcAmA (D-manno epimer) |
| Quantified Difference | GulNAcAmA is 2.3-fold more abundant than ManNAcAmA in the polymer |
| Conditions | P. aeruginosa O3(a),3d,3f lipopolysaccharide; analysis by ¹H-NMR (including NOE), ¹³C-NMR, and FAB-MS after solvolysis with anhydrous HF |
Why This Matters
This quantitative dominance demonstrates that the L-guluronic acid epimer is the thermodynamically or kinetically favored product of the biosynthetic pathway, and any structural or immunological study employing the D-manno isomer alone would misrepresent the native O-antigen architecture by a factor of more than two.
- [1] Knirel YA, Paramonov NA, Vinogradov EV, Shashkov AS, Dmitriev BA, Kochetkov NK, Kholodkova EV, Stanislavsky ES. Somatic antigens of Pseudomonas aeruginosa. The structure of O-specific polysaccharide chains of lipopolysaccharides of P. aeruginosa O3 (Lányi), O25 (Wokatsch) and Fisher immunotypes 3 and 7. Eur J Biochem. 1987 Sep 15;167(3):549-61. doi: 10.1111/j.1432-1033.1987.tb13372.x. PMID: 3115777. View Source
